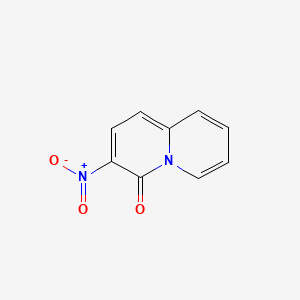
3-Nitro-4H-quinolizin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4H-quinolizin-4-one is a heterocyclic compound with a unique structure that includes a nitrogen atom at the ring junction This compound is part of the quinolizinone family, which is known for its interesting physicochemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-substituted 4H-quinolizin-4-ones involves the use of an alkyne substrate control strategy. This method is known for its good selectivity and high efficiency, with yields up to 93% . The reaction conditions are mild and cost-efficient, making it suitable for large-scale production. Another approach involves ring-closing metathesis, which allows for the synthesis of substituted quinolizin-4-ones with unusual substitution patterns .
Industrial Production Methods
Industrial production of 3-nitro-4H-quinolizin-4-one typically involves scalable methods such as the alkyne substrate control strategy. This method’s broad substrate scope and ease of scale-up make it ideal for industrial applications .
化学反応の分析
Types of Reactions
3-Nitro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group at the 3-position is particularly reactive, making it a key site for these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the 3-position.
科学的研究の応用
3-Nitro-4H-quinolizin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-nitro-4H-quinolizin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate certain receptors or inhibit enzymes like HIV integrase and phosphoinositide-3-kinase (PI3K) . The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules.
類似化合物との比較
3-Nitro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-quinolizin-4-one: Lacks the nitro group, resulting in different reactivity and applications.
3-Amino-4H-quinolizin-4-one:
3-Methyl-4H-quinolizin-4-one: The methyl group provides different steric and electronic effects compared to the nitro group.
The presence of the nitro group in this compound makes it unique, enhancing its reactivity and expanding its range of applications in various fields.
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
3-nitroquinolizin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-4-7-3-1-2-6-10(7)9/h1-6H |
InChIキー |
OGTHLHYCNZBXOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
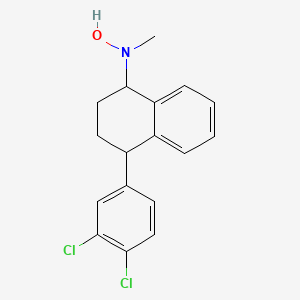
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)
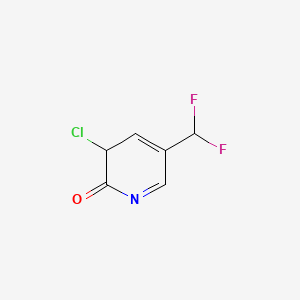
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
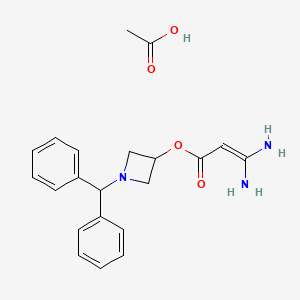

![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
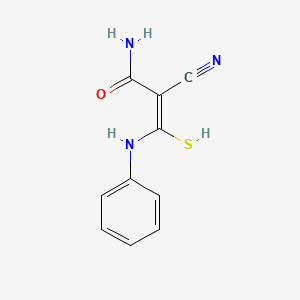
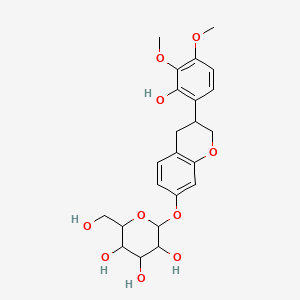
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)
